molecular formula C9H12N2O2 B2405819 2-Propoxynicotinamide CAS No. 850240-51-6

2-Propoxynicotinamide

Cat. No.: B2405819
CAS No.: 850240-51-6
M. Wt: 180.207
InChI Key: NXQJBRLUNCIHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxynicotinamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, where the hydrogen atom at the second position of the pyridine ring is replaced by a propoxy group.

Mechanism of Action

Target of Action

It is known that nicotinamide, a closely related compound, plays a pivotal role in nad+ synthesis, contributing to redox reactions and energy production in cells

Mode of Action

The exact mode of action of 2-Propoxynicotinamide is not well-documented. As a derivative of nicotinamide, it may share similar biochemical interactions. Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . .

Result of Action

Nicotinamide, a related compound, has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It is possible that this compound may have similar effects, but this hypothesis needs to be tested in future studies.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Propoxynicotinamide are not well-studied. Given its structural similarity to nicotinamide, it may interact with similar enzymes, proteins, and other biomolecules. Nicotinamide plays a crucial role in various biochemical reactions, particularly as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions .

Cellular Effects

High-level nicotinamide, a structurally similar compound, alters cellular methyl metabolism and affects methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome .

Molecular Mechanism

Nicotinic acetylcholine receptors, which are affected by nicotine, play a significant role in nicotine’s actions in the brain, including drug dependence .

Temporal Effects in Laboratory Settings

It is known that the effects of certain substances can change over time in laboratory settings .

Dosage Effects in Animal Models

Animal models have increasingly supported clinical development of drugs .

Metabolic Pathways

Metabolic pathways control the flux of metabolites to ensure that the output of the pathways meets biological demand .

Transport and Distribution

Drugs can move across the cell membrane via passive transport, which requires no energy, and active transport, which requires energy .

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxynicotinamide typically involves the reaction of nicotinic acid with propyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the amide by treatment with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propoxynicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

    Nicotinamide: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.

    Nicotinamide mononucleotide (NMN): A derivative of nicotinamide with potential anti-aging properties.

    Nicotinamide riboside (NR): Another NAD+ precursor with similar biological activities.

Uniqueness: 2-Propoxynicotinamide is unique due to its propoxy group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives.

Properties

IUPAC Name

2-propoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQJBRLUNCIHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.